Technical Guide: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-72-0)
Technical Guide: 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS No. 156817-72-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document consolidates key chemical, physical, and safety data, alongside an exploration of its synthesis and biological significance.
Chemical and Physical Properties
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a solid, bicyclic heteroaromatic compound. Its structure, featuring a fused imidazole and a saturated pyridine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156817-72-0 | [1] |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% or ≥97% | [1][3] |
| Predicted Boiling Point | 346.3±15.0 °C | [2] |
| Predicted Density | 1.73±0.1 g/cm³ | [2] |
| InChI Key | CDQPJEFLGBLJKS-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods. A common and versatile approach is the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction.[6] This reaction typically involves the condensation of a 2-aminopyridine derivative, an aldehyde, and an isocyanide.
While a specific, detailed protocol for the synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not explicitly detailed in the surveyed literature, a general synthetic strategy can be inferred. The synthesis of related 6-bromoimidazo[1,2-a]pyridines has been described, involving the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.[7]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Biological Significance and Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold exhibit a wide range of biological activities, making them privileged structures in medicinal chemistry.[8] These activities include roles as enzyme inhibitors and receptor ligands.[8]
Specifically, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anxiolytic and sedative agents.[9] Its chemical structure is amenable to selective binding to receptors in the central nervous system, highlighting its value in drug discovery.[9]
Modulation of GABAa Receptors
The anxiolytic and sedative properties of compounds derived from this scaffold suggest a likely interaction with γ-aminobutyric acid type A (GABAa) receptors. These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of many clinically important drugs.
Proposed Signaling Pathway Involvement:
Caption: Postulated mechanism of action for derivatives of the title compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine are not extensively published. However, based on general procedures for related compounds, the following outlines can be proposed.
General Synthetic Procedure for Imidazo[1,2-a]pyridines
A general procedure for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of the title compound, a tetrahydropyridine precursor would be required.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Purification: The crude product is typically purified by column chromatography on silica gel.
In Vitro Biological Assays
To investigate the potential activity of derivatives of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine as GABAa receptor modulators, standard in vitro assays can be employed.
Experimental Workflow for In Vitro Analysis:
Caption: A typical workflow for assessing the biological activity of synthesized compounds.
Safety and Handling
The safety data for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not extensively detailed. However, based on the GHS pictograms and hazard statements for related compounds, caution should be exercised when handling this chemical.[3]
Table 2: Hazard Information
| Hazard | Description |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Recommendations:
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Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Storage:
Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always refer to the SDS provided by the supplier before handling this chemical.
References
- 1. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 156817-72-0 [sigmaaldrich.com]
- 2. 3-BROMO-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRIDINE CAS#: 156817-72-0 [m.chemicalbook.com]
- 3. 156817-72-0 | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine - Moldb [moldb.com]
- 4. 2408973-17-9|3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [myskinrecipes.com]
